N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine
Description
"N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine" (hereafter referred to as Compound C) is a critical intermediate metabolite of the cardioprotective prodrug dexrazoxane. Dexrazoxane is administered to mitigate anthracycline-induced cardiotoxicity and undergoes hydrolysis in vivo to form two one-ring open intermediates: Compound C and its stereoisomer, N-(2-amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]glycine (Compound B). These intermediates are further metabolized to ADR-925, the active iron-chelating agent responsible for cardioprotection .
Structurally, Compound C features a glycine backbone substituted with two functional groups:
2-Amino-2-oxoethyl group: Imparts hydrogen-bonding capacity and metabolic stability.
(2S)-2-(3,5-dioxo-1-piperazinyl)propyl group: A chiral piperazine-derived side chain critical for metal chelation.
The stereochemistry at the propyl group (S-configuration) differentiates Compound C from Compound B, which has a (1S)-methylethyl substituent. This structural distinction influences metabolic processing and pharmacological activity .
Properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O5/c1-7(15-4-9(17)13-10(18)5-15)2-14(3-8(12)16)6-11(19)20/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKSQOBSNDOTQH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Chiral Resolution
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Amination | Ethyl chloroacetate, NaOH (pH 9–10) | 0–5°C | 2 hr | 85% |
| Acylation | Chloroacetyl chloride, triethylamine | 25°C | 1 hr | 90% |
| Cyclization | DMF, reflux | 85°C | 7 hr | 78% |
| Chiral Resolution | L-tartaric acid, ethanol-water (3:1) | 25°C | 12 hr | 95% ee |
Optimization of Reaction Conditions
The patent emphasizes the importance of solvent selection and stoichiometry. For instance, using dimethylformamide (DMF) as the cyclization solvent enhances reaction efficiency compared to alternatives like tetrahydrofuran. Additionally, maintaining a 1:1 molar ratio of chloroacetyl chloride to the intermediate prevents over-acylation, which could lead to byproducts such as N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine.
Analytical Characterization
Structural Confirmation
The compound’s structure is validated through a combination of spectroscopic and chromatographic techniques:
-
NMR Spectroscopy : and NMR spectra confirm the presence of the piperazine ring (δ 3.2–3.8 ppm for CH groups) and the glycine moiety (δ 4.1 ppm for the α-carbon).
-
Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at m/z 286.1277, consistent with the molecular formula CHNO.
-
Chiral HPLC : Enantiomeric purity is assessed using a Chiralpak AD-H column, with retention times of 12.3 min for the (S)-enantiomer and 14.7 min for the (R)-enantiomer.
Physicochemical Properties
-
Hydrogen Bond Donors/Acceptors : 3 donors and 7 acceptors, influencing solubility in polar solvents.
Comparative Analysis with Related Compounds
The compound’s synthesis shares similarities with dexrazoxane production but diverges in stereochemical control. Dexrazoxane, a bis-dioxopiperazine, requires a double cyclization step, whereas N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine involves a single cyclization followed by glycine coupling. Notably, the use of L-tartaric acid for resolution contrasts with dexrazoxane’s racemic synthesis, which employs enzymatic methods.
Industrial-Scale Production Considerations
Scalability Challenges
-
Chiral Resolution Costs : The use of L-tartaric acid increases production expenses. Alternatives such as immobilized chiral catalysts are under investigation to reduce costs.
-
Byproduct Formation : Over-alkylation during the amination step generates impurities like N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine, necessitating rigorous purification .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles can be used, and reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Cancer Therapeutics
- Dexrazoxane, the parent compound of N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine, is primarily used to mitigate cardiotoxicity associated with anthracycline chemotherapy. Research indicates that this compound can protect cardiac tissues from oxidative stress induced by chemotherapeutic agents .
- Biochemical Studies
- Neuroprotective Studies
Data Tables
- Cardiotoxicity Mitigation
- Neuroprotective Effects
Mechanism of Action
The mechanism of action of N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares Compound C with its analogs:
Metabolic Stability and Conversion
- Compound C vs. Compound B :
Both intermediates are generated during dexrazoxane hydrolysis. However, the stereochemistry of the alkyl side chain (propyl vs. methylethyl) influences their metabolic rates. Studies suggest Compound C is more rapidly converted to ADR-925 than Compound B due to reduced steric hindrance in its structure . - Conversion to ADR-925: ADR-925, the bis-dioxopiperazine derivative, exhibits superior iron-chelating capacity (log K ~ 30 for Fe³⁺) compared to its precursors. Compound C and B act as transient reservoirs for ADR-925, with their conversion efficiency modulated by enzymatic activity and inhibitors like 5-aminoorotic acid .
Pharmacokinetic and Solubility Considerations
- Metabolic Inhibition: 5-Aminoorotic acid, a dihydroorotase inhibitor, delays dexrazoxane metabolism, leading to transient accumulation of intermediates like Compound C. This highlights the susceptibility of these compounds to enzymatic interference .
Biological Activity
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine, commonly referred to as a derivative of dexrazoxane, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18N4O5
- Molecular Weight : 286.28 g/mol
- CAS Number : 120418-76-0
The biological activity of this compound has been primarily studied in the context of its antitumor properties. Preliminary research indicates that it may induce apoptosis in cancer cells by:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase, which is critical for DNA synthesis and cell division. This effect was observed in HepG2 cells treated with varying concentrations of the compound .
- Induction of Apoptosis : It promotes apoptotic cell death through mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2. This cascade leads to the activation of caspase-3, a key player in the apoptosis process .
Antitumor Activity
The compound has demonstrated potent antitumor effects across various cancer cell lines. For instance:
- HepG2 Cells : Treatment with this compound resulted in a significant increase in apoptosis rates (from 8.9% in untreated controls to 57.51% at 8 μM concentration) and cell cycle arrest .
Comparative Studies
A comparative study involving IMB-1406 (a closely related compound) indicated that this compound might have similar or enhanced efficacy against specific cancer types compared to established chemotherapeutics like Sunitinib .
Data Table: Biological Activity Overview
| Activity Type | Cell Line | Concentration (μM) | Apoptosis Rate (%) | Mechanism |
|---|---|---|---|---|
| Antitumor | HepG2 | 0 | 8.9 | Control |
| Antitumor | HepG2 | 2 | 17.15 | Apoptosis induction |
| Antitumor | HepG2 | 4 | 35.40 | Mitochondrial pathway involvement |
| Antitumor | HepG2 | 8 | 57.51 | Caspase activation |
Case Studies and Research Findings
Research has highlighted several case studies that elaborate on the biological activity of this compound:
- In Vitro Studies : In vitro experiments have shown that this compound induces significant cytotoxicity in cancer cell lines, suggesting its potential as an antineoplastic agent .
- Mechanistic Insights : Studies utilizing flow cytometry and Western blot analyses have elucidated the mechanisms by which this compound exerts its effects on cancer cells, particularly focusing on its ability to modulate apoptotic pathways and influence cell cycle dynamics .
Q & A
(Basic) What are the primary metabolic pathways and enzymatic processes involved in the biotransformation of this compound?
Answer:
The compound is a one-ring open intermediate metabolite of dexrazoxane, a cardioprotective agent. Its metabolism occurs in two steps:
Initial ring-opening : Dexrazoxane is metabolized via dihydropyrimidinase to form intermediates, including the compound .
Secondary hydrolysis : The intermediate undergoes further hydrolysis by dihydroorotase (DHOase) to yield ADR-925, the active iron-chelating metabolite .
Methodological Insight : To study this pathway, use in vitro enzyme assays with purified dihydropyrimidinase and DHOase, validated via LC-MS to track intermediate formation .
(Basic) What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Utilize exact mass matching (e.g., 286.1205 Da for the intermediate) for precise identification .
- Sample Preparation : Plasma or tissue homogenates should be processed with protein precipitation (acetonitrile/methanol) and stabilized with enzyme inhibitors (e.g., 5-aminoorotic acid for DHOase inhibition) to prevent ex vivo degradation .
- Validation : Include calibration curves spanning physiologically relevant concentrations (e.g., 0.1–50 µM) and spike recovery tests .
(Advanced) How does DHOase enzyme specificity influence the pharmacological activity of this compound?
Answer:
DHOase catalyzes the second hydrolysis step, which is rate-limiting for ADR-925 formation. Inhibition of DHOase (e.g., with 5-aminoorotic acid) reduces ADR-925 plasma AUC by 5.3-fold in rats, directly linking enzyme activity to cardioprotective efficacy .
Experimental Design : Compare wild-type vs. DHOase-knockout models or use selective inhibitors to isolate enzymatic contributions. Measure tissue-specific metabolite levels (e.g., heart vs. liver) to assess organ-dependent metabolism .
(Advanced) How would you design an experiment to resolve contradictions between in vitro and in vivo metabolic stability data for this compound?
Answer:
- In Vitro : Use hepatocyte or microsomal assays to measure intrinsic clearance. Include co-factors (NADPH, glutathione) and enzyme inhibitors (e.g., 5-aminoorotic acid) to mimic physiological conditions .
- In Vivo : Conduct crossover studies in rats pretreated with DHOase inhibitors. Compare plasma/tissue pharmacokinetics (AUC, Cmax) with in vitro clearance rates.
- Data Reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics, tissue distribution, and inhibitor effects .
(Advanced) What structural modifications could enhance the metabolic stability or metal-chelating efficacy of this compound?
Answer:
- Backbone Stabilization : Replace labile amide bonds with bioisosteres (e.g., sulfonamides) to resist enzymatic hydrolysis .
- Chelator Optimization : Introduce electron-donating groups (e.g., hydroxyl or carboxyl) to the piperazinyl moiety to enhance iron-binding affinity.
- Validation : Synthesize analogs and test in DHOase inhibition assays and iron-chelating capacity assays (e.g., ferrozine competition) .
(Advanced) How can computational modeling predict the binding interactions between this compound and its target enzymes?
Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound’s glycine-piperazinyl core and DHOase’s active site (PDB: 2DHR). Focus on hydrogen bonding with catalytic residues (e.g., Asp-130, His-256) .
- MD Simulations : Run 100-ns simulations to assess binding stability and identify conformational changes that affect hydrolysis rates.
- Validation : Correlate docking scores (ΔGbinding) with experimental IC50 values from enzyme inhibition assays .
(Advanced) What pharmacological implications arise from interspecies differences in the metabolism of this compound?
Answer:
- Species-Specific Enzyme Activity : Rat DHOase has higher catalytic efficiency than human isoforms, leading to faster ADR-925 formation in preclinical models .
- Translation to Humans : Use humanized liver chimeric mice or human hepatocyte co-cultures to bridge interspecies gaps. Monitor metabolite ratios (e.g., B:C:ADR-925) as biomarkers .
(Advanced) How do tissue-specific metabolic profiles impact the compound’s efficacy in cardiac vs. hepatic tissues?
Answer:
- Cardiac Tissue : Lower DHOase activity in the heart reduces local ADR-925 formation, necessitating systemic exposure for cardioprotection .
- Hepatic Clearance : High liver metabolism limits systemic bioavailability. Use targeted delivery (e.g., liposomal formulations) to bypass hepatic first-pass effects.
Methodology : Quantify tissue-specific metabolite levels via LC-MS after organ dissection and homogenization .
(Advanced) What experimental strategies can validate the role of this compound in mitigating oxidative stress in cardiomyocytes?
Answer:
- In Vitro Models : Treat H9c2 cardiomyocytes with doxorubicin ± the compound. Measure ROS (DCFDA assay), mitochondrial membrane potential (JC-1 dye), and apoptosis (Annexin V) .
- Iron Chelation Assays : Quantify ADR-925’s iron-binding capacity using UV-Vis spectroscopy (absorbance at 510 nm with ferrozine) .
(Advanced) How can isotopic labeling (e.g., <sup>13</sup>C/<sup>15</sup>N) elucidate the compound’s metabolic fate in complex biological systems?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
